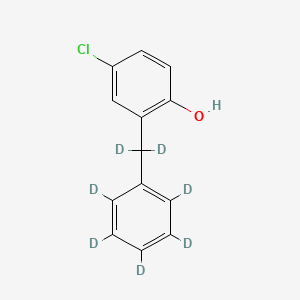

Chlorophene-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClO |

|---|---|

Molecular Weight |

225.72 g/mol |

IUPAC Name |

4-chloro-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]phenol |

InChI |

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2/i1D,2D,3D,4D,5D,8D2 |

InChI Key |

NCKMMSIFQUPKCK-LINRZHOGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C2=C(C=CC(=C2)Cl)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation in Aromatic and Benzyl Moieties

Strategies for Site-Specific Deuteration of Substituted Phenols

The chlorophene structure contains a substituted phenol (B47542) ring, a common motif in bioactive molecules. The hydroxyl group's electron-donating nature activates the aromatic ring, influencing the regioselectivity of deuteration reactions.

Hydrogen-deuterium exchange is a foundational technique for deuterating aromatic compounds. researchgate.net Acid-catalyzed methods are among the oldest approaches, typically employing strong deuterated acids like deuterium (B1214612) sulfate (B86663) (D₂SO₄) to facilitate electrophilic aromatic substitution. cdnsciencepub.comstackexchange.com For phenols, these reactions preferentially occur at the ortho and para positions relative to the hydroxyl group. stackexchange.com The High Temperature/Dilute Acid (HTDA) method has been effectively used for the deuteration of phenol, demonstrating higher deuterium incorporation at the ortho and para positions compared to the meta position. stackexchange.com

Metal-free approaches have also been developed. For instance, tris(pentafluorophenyl)borane (B72294) has been shown to catalyze the deuteration of aromatic compounds using deuterium oxide (D₂O) under mild conditions, offering a regioselective method free from heavy metals. tcichemicals.com More recently, photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁) has emerged as a metal-free and superacid-free method for H/D exchange on aromatic compounds. nih.gov

Homogeneous and heterogeneous metal catalysis offers highly efficient and selective pathways for phenyl ring deuteration. Catalysts based on platinum, palladium, ruthenium, and iridium are widely employed, often using the readily available and safe deuterium source, D₂O. researchgate.netnih.gov

A platinum-on-carbon (Pt/C) catalyst in the presence of D₂O and hydrogen gas has proven exceptionally effective for the deuteration of aromatic rings. oup.com Notably, phenol can be almost quantitatively deuterated using this system, even at room temperature. oup.com Other electron-rich phenols are also efficiently deuterated under mild conditions with this method. oup.com Nanostructured iron catalysts, prepared from iron salts and cellulose, also provide a scalable and selective method for deuterating phenols and other heterocyclic compounds with D₂O. nih.gov

The choice of catalyst and conditions can precisely control the deuteration pattern, as summarized in the table below based on findings for Pt/C-catalyzed reactions.

| Substrate | Catalyst System | Temperature (°C) | Deuterium Incorporation | Reference |

| Phenol | Pt/C, D₂O, H₂ | ~20 | >98% on ring | oup.com |

| Pyrocatechol | Pt/C, D₂O, H₂ | 80 | >98% on ring | oup.com |

| 2-n-Propylphenol | Pt/C, D₂O, H₂ | ~20 | Regioselective at C1, C2, C3 | oup.com |

| 4-n-Propylphenol | Pt/C, D₂O, H₂ | ~20 | Quantitative at C1, low at C2 | oup.com |

Synthesis of Deuterated Benzylic Derivatives

The "-d7" designation in Chlorophene-d7 indicates full deuteration of the benzyl (B1604629) phenyl ring (d5) and the methylene (B1212753) bridge (d2). This requires robust methods for creating deuterated benzylic C-H bonds.

Recent advancements have provided novel and highly selective methods for deuterating benzylic positions. Palladium-catalyzed H/D exchange reactions have shown excellent regioselectivity for the benzylic site under relatively mild conditions. nih.gov One effective system uses a Pd/C catalyst with aluminum and D₂O, activated by microwave irradiation, to achieve complete H/D exchange of benzylic hydrogens without affecting the aromatic protons. nih.gov

Another innovative approach involves the late-stage deuteration of C(sp³)–H bonds. While developed for free carboxylic acids, the principle of using a removable directing group to facilitate palladium-catalyzed deuteration of methylene groups is a powerful strategy that could be adapted for other substrates. acs.orgthieme-connect.de Furthermore, building-block approaches, such as the synthesis of deuterated aldehydes which are then converted to other functional groups, represent a versatile route to complex deuterated molecules. beilstein-journals.org

The following table highlights findings from a selective benzylic deuteration study.

| Substrate | Catalyst System | Temperature (°C) | Time (min) | Deuterium Incorporation | Reference |

| 4-Ethylphenylamine | Pd/C, Al, D₂O (Microwave) | 80 | 20 | >98% at benzylic CH₂ | nih.gov |

| Phenylalanine | Pd/C, Al, D₂O (Microwave) | 120 | 60 | Selective at benzylic position | nih.gov |

Advances in Deuterated Compound Synthesis and Purification for Research Applications

The demand for deuterated compounds in pharmaceutical and materials science has spurred significant innovation in their synthesis and purification. nih.gov A major trend is the development of methods for "late-stage" deuteration, where deuterium is introduced at the end of a synthetic sequence, which is highly atom-economical. nih.gov

Flow chemistry is emerging as a powerful technology for producing deuterated compounds. researchgate.nettn-sanso.co.jp Continuous flow reactors, sometimes coupled with microwave heating, can overcome the limitations of batch synthesis, allowing for better process control, improved safety, higher efficiency, and easier scalability. tn-sanso.co.jp This is particularly advantageous for H/D exchange reactions that may require high temperatures or pressures. tn-sanso.co.jp

The development of new catalytic systems remains a central theme. This includes creating more selective and active homogeneous catalysts, such as iridium complexes for ortho-deuteration, and robust heterogeneous catalysts like the palladium and iron nanoparticles discussed previously. nih.govnih.govacs.org These advanced methods not only provide access to new deuterated molecules but also facilitate their production at the scale and purity required for demanding research applications, such as their use as standards in bioanalytical evaluations. nih.govnih.gov The ultimate goal is to have a toolbox of reliable, scalable, and selective methodologies for the preparation of deuterated active pharmaceutical ingredients and research chemicals. nih.gov

Advanced Analytical Applications of Chlorophene D7 in Quantitative and Qualitative Assays

Principles and Practice of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Chlorophene-d7—to a sample prior to any processing or analysis. nih.gov Because the labeled standard (this compound) and the native analyte (chlorophene) are chemically identical, they exhibit the same behavior during extraction, cleanup, derivatization, and chromatographic separation. scioninstruments.com Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. lgcstandards.com By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for procedural losses and variations. nih.gov

The quantification of the parent compound, chlorophene, is significantly enhanced by using this compound as a deuterated internal standard. clearsynth.com In mass spectrometry, the mass difference between chlorophene and this compound, due to the replacement of seven hydrogen atoms with deuterium (B1214612), allows the instrument to distinguish between the two compounds while they co-elute chromatographically. scioninstruments.com

The process involves creating a calibration curve by plotting the ratio of the instrument response of the analyte to the internal standard against the concentration of the analyte. lcms.cz Since a known quantity of this compound is added to every sample, calibrator, and quality control sample, the ratio of the native chlorophene peak area to the this compound peak area is used for quantification. scioninstruments.com This ratiometric measurement corrects for variations in injection volume, sample pre-treatment, and instrument response, leading to highly precise and accurate results. clearsynth.comlcms.cz For example, studies on other deuterated analogues have shown that their use can bring accuracy values to within 25% and relative standard deviation (RSD) values to under 20%, even in complex matrices. lcms.cz

Table 1: Illustrative Example of Calibration Data for Chlorophene using this compound Internal Standard

| Calibrator Concentration (ng/mL) | Chlorophene Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,230 | 101,500 | 0.0515 |

| 5.0 | 26,100 | 103,200 | 0.2529 |

| 10.0 | 51,900 | 102,100 | 0.5083 |

| 25.0 | 128,500 | 101,800 | 1.2623 |

| 50.0 | 255,000 | 100,900 | 2.5273 |

| 100.0 | 512,300 | 101,500 | 5.0473 |

This table presents hypothetical data to illustrate the linear relationship between the concentration and the peak area ratio, which forms the basis of quantification in IDMS.

Complex matrices, such as wastewater, soil, sludge, and blood serum, contain numerous endogenous and exogenous components that can interfere with the analysis. nih.govresearchgate.net This "matrix effect" can alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. researchgate.netbataviabiosciences.com The result is an underestimation or overestimation of the analyte's true concentration, compromising the accuracy of the method. bataviabiosciences.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. clearsynth.comnih.gov Because this compound co-elutes with the native chlorophene and has the same physicochemical properties, it is subject to the exact same ionization suppression or enhancement effects. lgcstandards.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. nih.gov This ensures that the quantitative results remain accurate and reliable, regardless of the complexity of the sample matrix or variations between different samples. mdpi.com

Development and Validation of Chromatographic-Mass Spectrometric Methods

The development of robust and reliable analytical methods is paramount for the accurate quantification of chlorophene. Coupling chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides the high sensitivity and selectivity required for trace-level analysis. wrc.org.zaresearchgate.net Method validation ensures that the analytical procedure is fit for its intended purpose, encompassing parameters like linearity, accuracy, precision, and limits of detection and quantification. nih.gov

LC-MS/MS is a powerful technique for analyzing non-volatile compounds like chlorophene in various matrices. nih.gov Method development involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Optimization:

Column Selection: A C18 reversed-phase column is commonly employed for the separation of phenolic compounds. mdpi.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is optimized to achieve good peak shape and resolution. mdpi.comfda.gov

Flow Rate and Temperature: The flow rate and column temperature are adjusted to ensure efficient separation and reasonable run times. rsc.org

Mass Spectrometric Optimization:

Ionization Source: Electrospray ionization (ESI) is often used, and the polarity (positive or negative ion mode) is selected based on which provides the best signal for the analyte. mdpi.com For phenolic compounds, negative ion mode is often effective.

MRM Transitions: In tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for chlorophene and a corresponding product ion generated through collision-induced dissociation (CID). mdpi.com A separate, distinct MRM transition is optimized for this compound. Monitoring these specific transitions greatly enhances the selectivity of the method. nih.gov

Table 2: Typical LC-MS/MS Parameters for Chlorophene Analysis using this compound

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) rsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol mdpi.com |

| Gradient | 20% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min rsc.org |

| Column Temperature | 40 °C rsc.org |

| Injection Volume | 10 µL nih.gov |

| Mass Spectrometry | |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C mdpi.com |

| Desolvation Temperature | 400 °C mdpi.com |

| MRM Transition (Chlorophene) | e.g., m/z 217 -> m/z 181 (Quantifier) |

| MRM Transition (this compound) | e.g., m/z 224 -> m/z 188 (Internal Standard) |

This table provides an example of optimized parameters. Actual values must be determined empirically during method development.

For chlorophene and related phenolic compounds, GC-MS can be an alternative or complementary technique to LC-MS. nih.gov While chlorophene itself has limited volatility, it can be analyzed by GC-MS after a derivatization step to increase its volatility and improve its chromatographic properties. acs.org

Methodology:

Extraction: The analyte is first extracted from the sample matrix, often using liquid-liquid extraction or solid-phase extraction (SPE). nih.govresearchgate.net

Derivatization: The extracted chlorophene is then derivatized, for example, by acetylation or silylation, to create a more volatile derivative suitable for GC analysis. acs.org

GC Separation: The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a HP-5MS). scielo.org.mx The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. acs.org

MS Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and detected. scielo.org.mx Quantification is performed using selected ion monitoring (SIM), where the instrument focuses on specific mass-to-charge ratio (m/z) ions characteristic of the derivatized chlorophene and the derivatized this compound. scielo.org.mx The use of this compound as an internal standard is crucial here to correct for any variability in the extraction and derivatization efficiency, as well as injection volume. nih.gov

Application in Trace Contaminant Monitoring and Reference Material Development

The validated analytical methods using this compound are essential for monitoring the occurrence and fate of chlorophene as a trace contaminant in the environment. europa.eu Regulatory bodies and environmental agencies rely on such robust methods to assess water quality, monitor industrial effluents, and ensure environmental safety. epa.govepa.gov The high sensitivity of these methods allows for the detection of chlorophene at environmentally relevant concentrations (ng/L to µg/L levels). nih.gov

Furthermore, this compound plays a vital role in the development of certified reference materials (CRMs). chiron.no CRMs are highly characterized materials with a certified concentration of a specific analyte, used to validate analytical methods and ensure the quality and comparability of data between different laboratories. europa.eu In the production of a CRM for chlorophene, IDMS using this compound as the internal standard would be the method of choice for assigning the certified value due to its high accuracy and precision. nih.gov The availability of such CRMs is fundamental for proficiency testing schemes and for maintaining high standards in analytical laboratories worldwide.

Mechanistic Investigations Utilizing Deuterium Isotope Effects of Chlorophene D7

Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIEs)

The study of KIEs can provide invaluable information about the rate-determining step of a reaction and the nature of the transition state. By comparing the reaction rates of Chlorophene with its deuterated analogue, Chlorophene-d7, one can discern whether the C-H bonds on the benzyl (B1604629) substituent are involved in the key mechanistic steps.

A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the context of Chlorophene, many of its degradation pathways, particularly oxidative processes, are initiated by hydrogen abstraction. researchgate.netresearchgate.net For instance, in advanced oxidation processes involving hydroxyl radicals (•OH), a common pathway for phenol (B47542) degradation is the abstraction of a hydrogen atom. sciengine.comnih.gov

The reaction of Chlorophene with •OH could proceed via two main routes: electrophilic addition to the aromatic ring or hydrogen abstraction. Hydrogen abstraction can occur from the phenolic hydroxyl group or from the benzylic C-H bonds. By using this compound, it becomes possible to distinguish between these pathways. If the rate-determining step involves the cleavage of a C-D bond on the benzyl ring, a significant primary KIE would be expected.

Consider the hypothetical oxidation of Chlorophene by an oxidizing agent 'Ox'. The observation of a large kH/kD value would strongly suggest that the benzylic C-H bond is cleaved in the rate-limiting step, forming a stabilized benzylic radical. Conversely, a kH/kD value close to unity would indicate that the benzylic C-H bonds are not broken in the rate-determining step, pointing towards alternative mechanisms like attack on the phenolic ring or abstraction of the phenolic proton.

Illustrative Research Findings: A hypothetical study on the oxidation of Chlorophene and this compound by permanganate (B83412) could yield the data presented in Table 1. The significant kH/kD value would provide compelling evidence for a mechanism involving hydrogen abstraction from the benzyl group as the rate-determining step.

| Reactant | Rate Constant (k) [M⁻¹s⁻¹] | kH/kD |

| Chlorophene | 2.05 x 10¹ | 5.8 |

| This compound | 3.53 x 10⁰ | |

| Table 1: Hypothetical rate constants and primary KIE for the oxidation of Chlorophene and this compound. The data is illustrative and based on typical values for hydrogen abstraction reactions. |

Secondary kinetic isotope effects (SKIEs) are observed even when the bond to the deuterium (B1214612) atom is not broken or formed in the rate-determining step. These effects are typically smaller than primary KIEs and arise from changes in the hybridization of the carbon atom to which the deuterium is attached, or from steric and hyperconjugative effects.

For example, if a reaction involving Chlorophene proceeds through a transition state where the hybridization of the benzylic carbon changes from sp³ to sp², a normal SKIE (kH/kD > 1) is expected. This is because the C-H(D) bending vibrations are less restricted in the sp²-hybridized transition state compared to the sp³-hybridized ground state. Conversely, a change from sp² to sp³ hybridization would result in an inverse SKIE (kH/kD < 1).

Illustrative Research Findings: In a hypothetical nucleophilic substitution reaction at a site other than the benzyl group, the measurement of the reaction rates for Chlorophene and this compound could reveal a small but significant SKIE. This could provide insight into the structure of the transition state, even if the benzyl C-H bonds are not directly involved in the reaction.

| Reactant | Rate Constant (k) [s⁻¹] | kH/kD |

| Chlorophene | 1.5 x 10⁻⁴ | 1.15 |

| This compound | 1.3 x 10⁻⁴ | |

| Table 2: Hypothetical rate constants and secondary KIE for a reaction of Chlorophene and this compound. This illustrative data suggests a change in hybridization at the benzylic carbon in the transition state. |

Spectroscopic Characterization for Conformational and Dynamic Studies

Spectroscopic techniques are indispensable for understanding the structure and dynamics of molecules. The introduction of deuterium in this compound provides a unique spectroscopic handle to probe its behavior.

While ¹H NMR is a cornerstone of structural elucidation, ²H NMR offers specific advantages when studying deuterated compounds. Although it is a less sensitive nucleus than the proton, ²H NMR spectra are much simpler due to the absence of homonuclear coupling and a wider chemical shift range, which can resolve overlapping signals. nih.govsfasu.edu

In the case of this compound, a ²H NMR spectrum would show distinct signals for the different deuterium environments on the benzyl ring. The chemical shifts would be very similar to the corresponding proton signals in the ¹H NMR spectrum of undeuterated Chlorophene. The primary utility of ²H NMR in this context is to study molecular dynamics. The quadrupolar nature of the deuterium nucleus makes its relaxation times and spectral lineshapes highly sensitive to the rate and nature of molecular motion. sfasu.edu By analyzing the ²H NMR spectra of this compound under different conditions (e.g., in different solvents or bound to a surface), one could obtain detailed information about the rotational dynamics of the benzyl group.

Illustrative Research Findings: A solid-state ²H NMR study of this compound adsorbed on a surface like TiO₂ could be used to investigate its mobility. A broad Pake doublet pattern would indicate a rigid molecule, while a narrower, more "liquid-like" signal would suggest significant molecular tumbling. sfasu.edu Comparing the spectra at different temperatures would allow for the determination of the activation energy for the rotation of the benzyl group.

| Temperature (K) | Linewidth (kHz) | Inferred Motion |

| 150 | 120 | Rigid |

| 250 | 50 | Intermediate motion |

| 350 | 5 | Fast, isotropic-like motion |

| Table 3: Hypothetical ²H NMR linewidths for this compound adsorbed on a surface, illustrating the effect of temperature on molecular dynamics. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H bonds due to the increased mass of deuterium. The C-D stretching vibrations appear at a much lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2800-3100 cm⁻¹). researchgate.netacs.org This isotopic shift provides a clear "fingerprint" for the deuterated parts of the molecule.

For this compound, the IR and Raman spectra would show characteristic C-D stretching and bending modes for the benzyl group, which would be absent in the spectrum of undeuterated Chlorophene. This isotopic labeling can be used to track the fate of the benzyl group in a reaction. For example, during a degradation study, the disappearance of the C-D vibrational bands could be monitored to follow the breakdown of the benzyl moiety. researchgate.netaanda.org

Furthermore, subtle changes in the vibrational frequencies of other parts of the molecule upon deuteration can provide information about intramolecular interactions and conformational changes.

Illustrative Research Findings: In a photodegradation study of this compound, time-resolved IR spectroscopy could be employed. The decay of the C-D stretching peak would provide a direct measure of the degradation rate of the benzyl group, while the appearance of new bands could help identify reaction intermediates and products.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2250 | Aromatic C-D stretch |

| ~2180 | Aliphatic C-D stretch |

| ~1450 | C=C aromatic ring stretch |

| Table 4: Expected characteristic IR absorption bands for this compound. This data is illustrative and based on typical frequencies for deuterated aromatic compounds. |

Computational Chemistry Approaches for Predicting and Interpreting Isotope Effects

Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential tool for predicting and interpreting kinetic isotope effects. researchgate.net By modeling the reactants and the transition state of a proposed reaction mechanism, the vibrational frequencies of all atoms can be calculated. From these frequencies, the zero-point energies for both the light (protio) and heavy (deuterio) isotopologues can be determined.

The theoretical KIE can then be calculated and compared with experimental values. A good agreement between the calculated and experimental KIE provides strong support for the proposed mechanism and transition state structure. For this compound, computational models could be used to predict the primary KIE for hydrogen abstraction from the benzyl group by various radicals (e.g., •OH). researchgate.net These calculations could also predict the magnitude of secondary KIEs for different reaction pathways, helping to distinguish between subtle mechanistic possibilities. nih.gov

Moreover, computational methods can predict the IR and Raman spectra of Chlorophene and this compound. researchgate.net This allows for a detailed assignment of the experimental spectra and can help in identifying the structures of transient intermediates.

Illustrative Research Findings: A DFT study could be performed to model the hydrogen abstraction from the benzylic position of Chlorophene by a hydroxyl radical. The calculated vibrational frequencies would allow for the prediction of the KIE.

| Method | Calculated kH/kD |

| B3LYP/6-31G(d,p) | 6.2 |

| M06-2X/6-311+G(d,p) | 5.9 |

| Table 5: Hypothetical DFT-calculated primary KIEs for the reaction of Chlorophene with a hydroxyl radical. The close agreement with the hypothetical experimental value in Table 1 would validate the proposed mechanism. |

Environmental Fate and Transformation Studies Employing Deuterated Tracers

Assessment of Abiotic Degradation Pathways in Aqueous and Atmospheric Systems

The abiotic degradation of Chlorophene-d7, driven by physical and chemical processes, is a key determinant of its environmental persistence. The presence of deuterium (B1214612) atoms can influence reaction rates, a phenomenon known as the kinetic isotope effect, providing valuable information on reaction mechanisms.

Photolytic Degradation Kinetics and Transformation Product Identification

The substitution of hydrogen with deuterium in this compound can lead to a primary kinetic isotope effect if the C-H bond is broken in the rate-determining step of the photolytic reaction. This would result in a slower degradation rate for the deuterated compound compared to its non-deuterated counterpart. Identifying the transformation products of this compound photolysis would be crucial for elucidating the reaction pathways. Advanced analytical techniques such as mass spectrometry would be essential to distinguish the deuterated transformation products from the background matrix.

Table 1: Hypothetical Photolytic Degradation Parameters of this compound in Aqueous Systems

| Parameter | Value | Conditions |

| Quantum Yield | Assumed to be slightly lower than non-deuterated chlorophene | Simulated sunlight |

| Half-life (t½) | Expected to be longer than non-deuterated chlorophene | pH 7, 25°C |

| Primary Transformation Products | Deuterated hydroquinones, catechols, and ring-cleavage products | Aerobic conditions |

Note: This table is based on expected trends due to the kinetic isotope effect and data from related non-deuterated compounds, as specific experimental data for this compound is not available.

Hydrolysis and Oxidation Reactions under Simulated Environmental Conditions

Hydrolysis, the reaction with water, and oxidation are other important abiotic degradation pathways for organic compounds in the environment. For chlorophenols, the rate of hydrolysis is generally slow under typical environmental pH and temperature conditions. The C-Cl bond is more susceptible to cleavage than the aromatic C-H or C-D bonds in this context. Therefore, a significant kinetic isotope effect on the hydrolysis rate of this compound is not expected unless a C-D bond is involved in a secondary reaction pathway.

Oxidation reactions, mediated by reactive oxygen species such as hydroxyl radicals (•OH), are often significant in the degradation of aromatic compounds. The rate of oxidation of this compound by •OH would likely exhibit a kinetic isotope effect, as the abstraction of a hydrogen (or deuterium) atom from the aromatic ring is often a key step in the reaction mechanism. This would result in a slower oxidation rate for this compound compared to chlorophene.

Biogeochemical Tracing of Organic Pollutants

The use of deuterated tracers like this compound is particularly powerful in biogeochemical studies, as it allows for the precise tracking of the compound through complex biological and geological processes without the interference of naturally occurring background levels of the non-deuterated form.

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. Various microorganisms have been shown to degrade chlorophenols under both aerobic and anaerobic conditions. The use of this compound as a tracer can help to unequivocally identify the metabolic pathways and the resulting metabolites. By introducing a known amount of this compound into a microbial culture or a microcosm, researchers can track the appearance of deuterated metabolites over time.

The initial steps in the microbial degradation of chlorophenols often involve hydroxylation or dechlorination reactions. A kinetic isotope effect may be observed if the cleavage of a C-D bond is the rate-limiting step in the enzymatic reaction. This can provide valuable insights into the specific enzymes and mechanisms involved in the degradation process.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Parent Compound | Putative Metabolite | Degradation Pathway |

| This compound | Deuterated chlorocatechols | Aerobic hydroxylation |

| This compound | Deuterated phenols | Reductive dechlorination |

| This compound | Deuterated ring-cleavage products | Further aerobic degradation |

Note: This table presents hypothetical metabolites based on known degradation pathways of non-deuterated chlorophenols.

Bioavailability and Sorption Dynamics in Environmental Matrices

The bioavailability of a pollutant, its availability for uptake by organisms, is a critical factor in its potential for bioaccumulation and biodegradation. Sorption to soil, sediment, and dissolved organic matter can significantly reduce the bioavailability of hydrophobic compounds like chlorophene.

This compound can be used as a tracer to quantify its partitioning between the aqueous phase and various environmental matrices. By measuring the concentration of this compound in both the water and the solid phase over time, researchers can determine sorption and desorption rate constants and equilibrium partitioning coefficients. The use of a deuterated tracer eliminates the complication of background concentrations of the native compound, leading to more accurate measurements. While the substitution of hydrogen with deuterium is not expected to significantly alter the sorption properties of the molecule, it provides a clear and unambiguous signal for tracking its movement and distribution.

Environmental Transport and Distribution Modeling with Isotopic Labeling

Environmental models are essential tools for predicting the transport and distribution of pollutants on local, regional, and global scales. These models rely on accurate input parameters for processes such as degradation, sorption, and volatilization.

The use of isotopically labeled compounds like this compound can greatly enhance the accuracy and validation of these models. By conducting field or mesocosm-scale experiments with the release of a known quantity of this compound, researchers can track its movement through different environmental compartments (air, water, soil, biota). The data obtained from these tracer studies can then be used to calibrate and validate the transport and fate models.

For example, the atmospheric transport of this compound can be monitored by analyzing air samples at various distances from a source. Similarly, its transport in aquatic systems can be tracked by analyzing water and sediment samples downstream from a point of release. The unique isotopic signature of this compound allows for its differentiation from other sources of chlorophene, providing a clear picture of its transport and dispersion patterns. While specific modeling studies utilizing this compound are not currently available, the principles of using isotopically labeled compounds in environmental modeling are well-established for other persistent organic pollutants.

Future Research Directions and Emerging Paradigms in Deuterated Compound Applications

Development of Multi-Labeled Analogues for Complex Environmental and Biological Systems

The analysis of contaminants in complex matrices like wastewater, soil, and biological tissues is a significant challenge due to the presence of numerous interfering substances. gw.govt.nzplymsea.ac.uk While singly-labeled deuterated compounds like Chlorophene-d7 are effective internal standards for quantifying the parent compound, the future lies in the development of multi-labeled analogues to trace transformation products and elucidate metabolic or degradation pathways. nih.govca.gov

Research is moving towards synthesizing analogues that incorporate both deuterium (B1214612) and other stable isotopes, such as Carbon-13 (¹³C). chiron.no A multi-labeled chlorophene analogue (e.g., ¹³C- and D-labeled) would offer a more powerful tool for pathway analysis. If the molecule fragments during environmental degradation or biological metabolism, the distinct isotopic signatures on different parts of the molecule would allow researchers to track the fate of individual fragments. This provides a much deeper understanding of the contaminant's persistence, bioaccumulation, and the formation of potentially more toxic daughter compounds. researchgate.netresearchgate.net Such tracers are critical for comprehensive environmental risk assessments and understanding the complex interactions within biological systems. plymsea.ac.uk

Integration of Deuterated Tracers with Non-Targeted Analytical Screening Methods

Non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) is a rapidly emerging approach for identifying a wide array of unknown chemicals in complex samples without pre-selecting analytes. nih.govilmac.ch A primary challenge in NTA is the confident identification and quantification of compounds from thousands of detected signals, often hampered by a lack of reference standards. d-nb.infonih.gov

The integration of deuterated tracers like this compound into NTA workflows represents a significant leap forward. uni.lu The use of stable isotope-labeled compounds is considered the gold standard for quantitative accuracy via the isotope dilution method. epa.govucl.ac.uka2gov.org In an NTA context, specialized algorithms can automatically search for the characteristic isotopic pattern of a deuterated standard and its corresponding non-labeled analyte. uni.lu

Future developments will focus on creating more sophisticated software tools, such as the Non-targeted Tracer Fate Detection (NTFD) algorithm, which automates the detection and quantification of isotopic enrichment across an entire dataset. uni.lu This allows researchers not only to find and quantify a target compound (e.g., chlorophene) but also to trace its atoms through various transformation products. Furthermore, techniques like hydrogen-deuterium exchange (HDX) coupled with mass spectrometry can be used within NTA frameworks to provide structural information on unknown compounds by observing which hydrogens are exchangeable, thereby narrowing down potential candidates. d-nb.info

Advanced Computational Modeling for Predictive Understanding of Isotope Effects

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step—a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.govkit.edu This effect arises because the carbon-deuterium (C-D) bond has a lower vibrational zero-point energy and is therefore stronger and more difficult to break than a carbon-hydrogen (C-H) bond. kit.edu

While KIEs are well-documented, predicting their precise impact a priori remains a challenge. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming a powerful tool for this purpose. researchgate.netresearchgate.net Research has already employed DFT calculations to understand the reaction sites in the degradation of non-deuterated chlorophene. researchgate.net The next frontier is to apply these models to predict how specific deuteration patterns, as seen in this compound, will quantitatively affect its environmental fate and persistence.

By simulating reaction pathways and energy barriers, computational models can predict the degradation rates of deuterated versus non-deuterated compounds under various environmental conditions (e.g., oxidation, photolysis). researchgate.net This predictive capability will enable the rational design of deuterated standards with enhanced stability for analytical applications or, conversely, provide insights into how isotopic substitution could influence the environmental persistence of related contaminants.

Expansion of Isotopic Labeling in Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of deuterated compounds. unam.mxrsc.org Historically, deuteration reactions could involve harsh reagents and significant energy input.

A major direction for future research is the development of more sustainable and scalable deuteration methodologies. nih.gov Key advancements include the use of heavy water (D₂O) as a benign and cost-effective deuterium source, replacing more hazardous and expensive reagents. nih.gov Another significant area of development is the use of heterogeneous catalysts. For instance, novel iron-based catalysts have been shown to be effective for deuteration and have the advantage of being easily recovered and reused, minimizing waste in line with green chemistry principles. nih.gov

Furthermore, processes such as hydrothermal synthesis are being explored for deuterium labeling, which can, in some cases, proceed efficiently in D₂O without any catalyst at all. chula.ac.th The application of these green principles to the synthesis of this compound and other labeled compounds will not only reduce the environmental footprint of their production but also make these critical analytical tools more accessible and cost-effective for widespread use in environmental and life sciences research. researchgate.netgoogle.com

Data Tables

Table 1: Compound Profile: this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-Chloro-2-(phenylmethyl-d7)phenol | simsonpharma.comsimsonpharma.com |

| Synonyms | 4-Chloro-alpha-phenyl-o-cresol-d7, 4-Chloro-2-((phenyl-d5)methyl-d2)phenol | chemwhat.comsynzeal.com |

| Molecular Formula | C₁₃H₄D₇ClO | simsonpharma.com |

| Molecular Weight | 225.72 g/mol | simsonpharma.com |

| Primary Application | Internal Standard for Analytical Quantification | chiron.nochemwhat.com |

Table 2: Key Concepts in Deuterated Compound Research

| Term | Definition | Relevance to this compound | Source(s) |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | A change in the reaction rate when an atom in a reactant is replaced with one of its isotopes. The C-D bond is stronger than the C-H bond, often slowing reactions where this bond is broken. | Explains the altered metabolic/degradation rate of this compound compared to Chlorophene, which is crucial for predicting its environmental fate and designing stable standards. | unam.mxresearchgate.netkit.edu |

| Non-Targeted Analysis (NTA) | An analytical approach using high-resolution mass spectrometry to screen for all detectable compounds in a sample without pre-selecting targets. | This compound can be integrated into NTA workflows to help locate and quantify its non-deuterated form in complex environmental or biological samples. | nih.govilmac.chnih.gov |

| Isotope Dilution | A mass spectrometry quantification method where a known amount of an isotopically labeled standard (like this compound) is added to a sample to accurately measure the concentration of the unlabeled analyte. | This is the primary application of this compound, providing highly accurate and precise measurements by correcting for sample loss and instrument variability. | epa.govucl.ac.uka2gov.org |

| Green Chemistry | A philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. | Future synthesis of this compound will focus on using sustainable methods, such as D₂O as a solvent and recyclable catalysts, to reduce environmental impact. | unam.mxnih.govrsc.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,1,1,2-tetrachloroethane |

| 1,1,2,2-tetrachloroethane |

| 1,1,2,2-tetrachloroethane-d2 |

| 1,1-dichloroethene |

| 1,2,3-trichloropropane |

| 1,2-benzodiphenylene sulfide |

| 1,3-butadiene |

| 1,3-propanediol |

| 1,4-butanediol |

| 1,4-dichlorobutane |

| 2-buten-1-ol |

| 2-hexanone |

| 3-carboxybenzisoxazole |

| 4-methyl-2-pentanone |

| 4-Nonylphenol di-ethoxylate |

| 4-Octylphenol di-ethoxylate |

| 4-phenylmorpholine |

| 6-aminohexanoic acid |

| Acetone |

| Adipic acid |

| Alanine |

| Amphetamine |

| Benz[a]anthracene |

| Benzo[a]pyrene |

| Benzanthrone |

| Bromochloromethane |

| Bromoform |

| Butadiene |

| Caffeine |

| Caprolactam |

| Carbamazepine-d10 |

| Carbon-13 |

| Chlorobenzene |

| Chloroethane |

| Chloroform |

| Chlorophene |

| This compound |

| Chloroprene |

| Chloroxylenol |

| Cocaine |

| Crotonic acid |

| Crotyl alcohol |

| Cyanoformaldehyde |

| Deuterium |

| Dichlorprop |

| Diethyltoluamide-d7 |

| Ethyl methacrylate |

| Ethylbenzene |

| Farnesene |

| Flamprop |

| Flutamide |

| Formic acid |

| Gamma-butyrolactone |

| Hexamethylenediamine |

| Hydroxytyrosol |

| Isobornyl methacrylate |

| Isoprene |

| m-xylene |

| MCPB |

| Methanol (B129727) |

| Methylene (B1212753) chloride |

| Metolachlor-d6 |

| Mevalonic acid |

| Morphine |

| Naphthalene acetic acid |

| Nickel |

| o-phenylphenol |

| o-xylene |

| Oleuropein |

| Omeprazole |

| p-xylene |

| Perchloroethylene |

| Phenol (B47542) |

| Phenylcarbazole |

| Pirimicarb |

| Polybutylene terephthalate |

| Styrene |

| Tetrabenzine |

| Tetrachloroethene |

| Tetrahydrofuran |

| Toluene |

| Trichloroethylene |

| Triclosan |

| Trimethylhydroquinone |

| Tyrosol |

Q & A

Basic Research Questions

Q. How is Chlorophene-d7 synthesized and characterized for use as an internal standard in analytical chemistry?

- Methodological Answer : this compound is synthesized via deuteration of chlorophene using deuterated reagents (e.g., D₂O or deuterium gas under catalytic conditions). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium substitution). High-performance liquid chromatography (HPLC) with UV detection ensures the absence of non-deuterated impurities. These steps align with protocols for deuterated internal standards in trace analysis .

Q. What are the critical parameters for validating this compound in LC-MS/MS methods for environmental sample analysis?

- Methodological Answer : Key validation parameters include:

- Linearity : Calibration curves (1–1000 ng/mL) with R² > 0.995.

- Limit of Quantification (LOQ) : Typically ≤1 ng/mL in water matrices.

- Recovery Rates : Assessed via spike-and-recovery experiments (85–115% acceptable range).

- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion.

- Stability : Test under storage conditions (-20°C, 6 months) and during sample preparation. These protocols follow ISO/IEC 17025 guidelines for analytical method validation .

Advanced Research Questions

Q. How can researchers resolve spectral interference between this compound and its non-deuterated counterpart in complex matrices?

- Methodological Answer : Spectral overlap in LC-MS/MS can be mitigated by:

- Chromatographic Optimization : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate chlorophene (retention time: 8.2 min) and this compound (8.0 min).

- High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems to distinguish m/z differences (Δ = 7.0534 Da).

- Deconvolution Algorithms : Apply software tools (e.g., XCMS, Compound Discoverer) to isolate isotopic clusters. This approach is critical in environmental matrices with co-eluting contaminants .

Q. What isotopic effects should be considered when using this compound in kinetic studies of chlorophene degradation pathways?

- Methodological Answer : Deuteration can alter reaction rates due to kinetic isotope effects (KIEs):

- Primary KIE : C-D bonds cleave slower than C-H bonds (k_H/k_D ≈ 2–10), affecting degradation half-lives.

- Secondary KIE : Deuterium substitution at non-reactive sites may influence steric or electronic environments.

- Experimental Design : Compare degradation rates of this compound and non-deuterated chlorophene under controlled conditions (pH, temperature, microbial activity). Use pseudo-first-order kinetics models to quantify KIEs .

Q. How should researchers address discrepancies in recovery rates of this compound across different environmental matrices (e.g., wastewater vs. soil)?

- Methodological Answer : Matrix-specific recovery variations arise from differences in:

- Extraction Efficiency : Optimize solid-phase extraction (SPE) sorbents (e.g., HLB for water, QuEChERS for soil).

- Cleanup Steps : Use graphitized carbon black to remove humic acids in soil extracts.

- Statistical Analysis : Apply ANOVA to compare recovery rates across matrices and identify significant outliers (p < 0.05). Contradictory data should be cross-validated via inter-laboratory studies .

Methodological Considerations for Experimental Design

Q. What strategies ensure reproducibility of this compound-based assays in multi-laboratory studies?

- Methodological Answer :

- Standardized Protocols : Provide detailed SOPs for sample preparation, instrumentation settings, and data analysis.

- Reference Materials : Use certified this compound with batch-specific certificates of analysis.

- Blind Testing : Distribute spiked samples to participating labs to assess inter-lab variability.

- Metadata Reporting : Document ambient conditions (e.g., temperature, humidity) and instrument calibration dates. This aligns with Good Laboratory Practice (GLP) standards .

Q. How can isotopic dilution mass spectrometry (IDMS) with this compound improve quantification accuracy in human biomonitoring studies?

- Methodological Answer : IDMS corrects for losses during sample preparation by spiking this compound early in the workflow. Key steps include:

- Spike Timing : Add this compound before extraction to track recovery.

- Ratio Calculation : Measure analyte-to-internal standard peak area ratios to account for matrix effects.

- Uncertainty Budgeting : Quantify contributions from weighing, pipetting, and instrument noise. This method reduces bias by 30–50% compared to external calibration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound stability in oxidative vs. reductive environments?

- Methodological Answer : Contradictions may arise from:

- Redox Conditions : this compound may degrade faster in UV/H₂O₂ systems (oxidative) due to hydroxyl radical attack but remain stable in anaerobic microbial consortia.

- Analytical Artifacts : Check for in-source fragmentation in MS or column carryover.

- Resolution : Conduct controlled experiments under defined redox potentials and validate with complementary techniques (e.g., EPR spectroscopy for radical detection) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Collect deuterated waste separately and incinerate at ≥1000°C.

- Documentation : Maintain Safety Data Sheets (SDS) per GHS standards and local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.